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Compound of Interest

Compound Name: 1-fluoro-2-iodopropane
CAS No.: 154874-10-9
Cat. No.: B6171701
Get Quote
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Abstract & Strategic Analysis

The synthesis of 1-fluoro-2-iodopropane presents a specific regiochemical challenge often
overlooked in standard halogenation protocols. Direct iodofluorination of propylene typically
yields the thermodynamic anti-Markovnikov adduct or the kinetic Markovnikov product where
fluorine attacks the more substituted carbon (yielding 2-fluoro-1-iodopropane), rendering direct
alkene addition unsuitable for this target.

This protocol details a Nucleophilic Displacement Strategy designed to guarantee the
placement of the iodine atom at the secondary carbon and the fluorine at the primary carbon.
By utilizing 1-fluoro-2-propanol as the scaffold, we lock the fluorine position early and install the
lodine via a stereospecific

displacement of a sulfonate intermediate. This method offers superior regiocontrol compared to
gas-phase hydroiodination of allyl fluoride and is safer than handling anhydrous HF.

Key Application Areas

e Radiochemistry: Precursor for
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F/
| dual-labeled probes.

e Medicinal Chemistry: Fragment for introducing the fluoro-isopropyl motif (bioisostere for
isopropyl).

» Materials Science: Monomer for specialized fluoropolymers.

Synthesis Strategy & Pathway

The synthesis is broken down into two critical phases to ensure high purity and regiochemical
integrity.

Workflow Diagram
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Figure 1: Step-wise synthesis pathway ensuring regiochemical fidelity.
Detailed Experimental Protocols

Phase 1: Precursor Preparation (If not commercially
sourced)

Objective: Reduction of Fluoroacetone to 1-Fluoro-2-propanol. Note: If 1-fluoro-2-propanol is
purchased directly, proceed to Phase 2.

e Setup: Flame-dried 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and
addition funnel.

e Reagents:
o Fluoroacetone (10.0 g, 131 mmol)

o Sodium Borohydride (
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, 1.5 eq)
o Methanol (dry, 100 mL)

e Procedure:
o Cool the methanolic solution of fluoroacetone to 0°C.
o Add
portion-wise over 30 minutes (Exothermic: monitor internal temp < 10°C).
o Stir at room temperature for 2 hours. Monitor by TLC (disappearance of ketone).
o Quench with sat.
. Extract with Diethyl Ether (
mL).

o Critical Step: Carefully distill the ether. 1-Fluoro-2-propanol boils ~100°C. Do not rotovap
to dryness aggressively; the product is volatile.

Phase 2: Sulfonate Activation (Tosylation)

Objective: Convert the secondary alcohol to a good leaving group (Tosylate) without
chlorination side-products.

Expert Insight: Simple reaction with Tosyl Chloride (TsCl) often yields the alkyl chloride rather
than the tosylate if pyridine is used alone due to the nucleophilicity of the chloride ion. We use
a catalytic amount of DMAP and Triethylamine (TEA) in DCM to favor O-sulfonylation over
substitution [1].

Reagents:
e 1-Fluoro-2-propanol (5.0 g, 64 mmol)
o p-Toluenesulfonyl chloride (TsCl) (1.2 eq, 14.6 g)

o Triethylamine (TEA) (1.5 eq)[1]
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« DMAP (0.1 eq)

e DCM (anhydrous, 50 mL)

Protocol:

Dissolve alcohol, TEA, and DMAP in DCM at 0°C under

e Add TsCI (dissolved in minimal DCM) dropwise.
e Stir at 0°C for 2 hours, then allow to warm to room temperature overnight.
e Workup: Wash with cold 1M HCI (to remove amines), then sat.

, then brine.[1]

e Dry over

and concentrate in vacuo.

* QC Check:

NMR should show aromatic tosyl peaks (7.3—7.8 ppm) and a shift in the methine proton.

Phase 3: lodination (Finkelstein-Type Displacement)

Objective:

displacement of the tosylate by iodide.

Reagents:
e 1-Fluoro-2-propyl tosylate (from Phase 2)
e Sodium lodide (Nal) (2.0 eq, oven-dried)

e Solvent: 2-Butanone (Methyl Ethyl Ketone - MEK)
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o Why MEK? Acetone boils at 56°C; MEK boils at 80°C. The higher temperature significantly
accelerates

substitution at the sterically hindered secondary carbon.
Protocol:
e Dissolve Nal (19.2 g) in MEK (100 mL) in a 250 mL RBF.
e Add the crude tosylate.
e Reflux (80°C) for 12—18 hours. A white precipitate (Sodium Tosylate) will form.
e Monitoring: Check by GC-MS for the disappearance of the tosylate peak.
o Workup:
o Cool to room temperature. Filter off the sulfonate salts.
o Dilute filtrate with water and extract with pentane or diethyl ether.
o Stabilization: Wash the organic layer with 10%
(sodium thiosulfate) to remove any free iodine (yellow/brown color).
 Purification: Fractional distillation.

o Expected Boiling Point: ~105-110°C (Estimate based on 2-iodopropane bp 89°C + F-
substituent effect).

Analytical Data & QC Specifications
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Parameter Specification Method

Visual (Pink indicates

Appearance Colorless to pale pink liquid
liberation)
Purity > 98.0% GC-FID / GC-MS
4.2-4.4 (dm,
),
Identity ( 4.1 (m, 400 MHz
H NMR) )
1.9 (d,
)
Identity (
VR -220 to -230 ppm (approx) Decoupled
Stabilizer Copper wire or Silver wool Added for long-term storage

Self-Validating Check:

e The "Pink" Test: If the product turns dark purple immediately upon isolation, it contains free
iodine. Wash again with thiosulfate.

o Regiochemistry Check: In

H NMR, the methyl group (
) should appear as a doublet (coupling to

). If the product were 2-fluoro-1-iodopropane, the methyl would be a doublet of doublets
(coupling to

).
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Safety & Handling (E-E-A-T)

Hazard Class: Alkylating Agent / Vesicant.

o Vesicant Warning: 1-fluoro-2-iodopropane is a potent alkylating agent. It can cause severe
skin burns and DNA damage. Double-gloving (Nitrile over Latex) is mandatory.

 Volatility: The compound is volatile. All transfers must occur in a fume hood.

o Storage: Alkyl iodides are light-sensitive (homolytic cleavage of C-I bond). Store in amber
glass vials at 4°C over a copper wire to scavenge free iodine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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